molecular formula C8H14O2 B15072633 (3,3-Dimethoxy-propenyl)-cyclopropane

(3,3-Dimethoxy-propenyl)-cyclopropane

Cat. No.: B15072633
M. Wt: 142.20 g/mol
InChI Key: NKTIKJLVFCWHIQ-AATRIKPKSA-N
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Description

(3,3-Dimethoxy-propenyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a propenyl group that has two methoxy groups attached to the propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxy-propenyl)-cyclopropane typically involves the reaction of cyclopropane derivatives with propenyl compounds under specific conditions. One common method involves the use of cyclopropylmethyl bromide and 3,3-dimethoxypropene in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates and to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxy-propenyl)-cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in THF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of ethers or alcohols depending on the nucleophile used.

Scientific Research Applications

(3,3-Dimethoxy-propenyl)-cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxy-propenyl)-cyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. For example, its oxidation products may interact with cellular components, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Dimethoxy-propenyl)-cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and stability compared to similar compounds with phenyl rings. This uniqueness makes it valuable for specific applications in organic synthesis and potential biological activities.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(E)-3,3-dimethoxyprop-1-enyl]cyclopropane

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3/b6-5+

InChI Key

NKTIKJLVFCWHIQ-AATRIKPKSA-N

Isomeric SMILES

COC(/C=C/C1CC1)OC

Canonical SMILES

COC(C=CC1CC1)OC

Origin of Product

United States

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